Toremifene 5-Year DFS Superiority in CYP2D6*10 Mutant Genotype Breast Cancer Patients
In a retrospective analysis of 268 HR-positive breast cancer patients, toremifene demonstrated a statistically significant 5-year disease-free survival (DFS) advantage over tamoxifen among patients with CYP2D6*10 C/T and T/T genotypes (90.8% vs. 70.1%, p=0.003). Across all genotypes, the 5-year DFS rate was higher in toremifene-treated patients compared with tamoxifen (91.3% vs. 80.0%, p=0.011). Multivariate analysis confirmed toremifene as an independent prognostic marker for improved DFS (hazard ratio 0.422; p=0.021) [1].
| Evidence Dimension | 5-year disease-free survival (DFS) in CYP2D6*10 mutant genotypes (C/T and T/T) |
|---|---|
| Target Compound Data | Toremifene: 90.8% DFS |
| Comparator Or Baseline | Tamoxifen: 70.1% DFS |
| Quantified Difference | Absolute DFS increase of 20.7%; p=0.003; HR=0.422 |
| Conditions | 268 HR-positive breast cancer patients; Sanger sequencing for CYP2D6*10 genotyping; median follow-up 72.0 months |
Why This Matters
In populations with high CYP2D6*10 allele frequency (prevalent in East Asian populations), toremifene offers genotype-independent efficacy, eliminating the need for CYP2D6 genotyping prior to therapy selection.
- [1] Li X, Li Z, Li L, et al. Toremifene, an Alternative Adjuvant Endocrine Therapy, Is Better Than Tamoxifen in Breast Cancer Patients with CYP2D6*10 Mutant Genotypes. Cancer Res Treat. 2024;56(1):134-142. View Source
